molecular formula C22H26ClN7O B12163942 3-(4-chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one

3-(4-chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one

Cat. No.: B12163942
M. Wt: 439.9 g/mol
InChI Key: HALNVVHGIFIFNR-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one is a complex organic compound that features a combination of aromatic, piperazine, and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the piperazine ring: This can be achieved through cyclization reactions involving diamines and appropriate electrophiles.

    Introduction of the tetrazole group: This is often done via cycloaddition reactions involving azides and nitriles.

    Attachment of the chlorophenyl and pyridinyl groups: These steps usually involve substitution reactions where the aromatic rings are introduced through nucleophilic aromatic substitution or similar mechanisms.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to modify the aromatic rings or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(4-chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of receptor binding and enzyme inhibition.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: A compound with a similar structure, used as an antidepressant.

    Buspirone: Another piperazine derivative with anxiolytic properties.

    Aripiprazole: A piperazine-containing antipsychotic.

Uniqueness

3-(4-chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one is unique due to its combination of aromatic, piperazine, and tetrazole moieties, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H26ClN7O

Molecular Weight

439.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]-4-(tetrazol-1-yl)butan-1-one

InChI

InChI=1S/C22H26ClN7O/c23-21-3-1-19(2-4-21)20(16-30-17-25-26-27-30)15-22(31)29-13-11-28(12-14-29)10-7-18-5-8-24-9-6-18/h1-6,8-9,17,20H,7,10-16H2

InChI Key

HALNVVHGIFIFNR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=NC=C2)C(=O)CC(CN3C=NN=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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